molecular formula C10H16N2O4 B12556879 N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide CAS No. 150050-18-3

N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide

Cat. No.: B12556879
CAS No.: 150050-18-3
M. Wt: 228.24 g/mol
InChI Key: JDMWIAYKPAHDGG-UHFFFAOYSA-N
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Description

N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide is a chemical compound with a unique structure that includes two hydroxyethyl groups attached to a hexa-2,4-dienediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide typically involves the reaction of hexa-2,4-dienediamide with 2-hydroxyethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N1,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide may involve a continuous flow process where the reactants are continuously fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then isolated and purified using large-scale techniques such as distillation or extraction.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The double bonds in the hexa-2,4-dienediamide backbone can be reduced to form saturated compounds.

    Substitution: The hydroxyethyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl~2~) or phosphorus tribromide (PBr~3~) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Saturated diamides.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N1,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide involves its interaction with specific molecular targets. The hydroxyethyl groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The double bonds in the hexa-2,4-dienediamide backbone may also interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar structure but with an ethylenediamine backbone instead of hexa-2,4-dienediamide.

    N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Contains four hydroxyethyl groups attached to an ethylenediamine backbone.

    N,N-Bis(salicylidene)ethylenediamine: Contains salicylidene groups instead of hydroxyethyl groups.

Uniqueness

N~1~,N~6~-Bis(2-hydroxyethyl)hexa-2,4-dienediamide is unique due to its hexa-2,4-dienediamide backbone, which imparts distinct chemical and biological properties

Properties

CAS No.

150050-18-3

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

N,N'-bis(2-hydroxyethyl)hexa-2,4-dienediamide

InChI

InChI=1S/C10H16N2O4/c13-7-5-11-9(15)3-1-2-4-10(16)12-6-8-14/h1-4,13-14H,5-8H2,(H,11,15)(H,12,16)

InChI Key

JDMWIAYKPAHDGG-UHFFFAOYSA-N

Canonical SMILES

C(CO)NC(=O)C=CC=CC(=O)NCCO

Origin of Product

United States

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